N-(3-chloro-4-fluorophenyl)thiophene-2-sulfonamide

Description

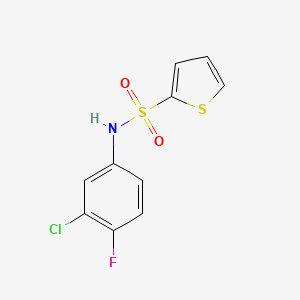

N-(3-Chloro-4-fluorophenyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring linked to a 3-chloro-4-fluorophenyl group via a sulfonamide bridge. The presence of electron-withdrawing substituents (chloro and fluoro) on the phenyl ring may enhance its binding affinity to biological targets, such as proteasomes or microbial enzymes, by modulating electronic and steric properties .

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFNO2S2/c11-8-6-7(3-4-9(8)12)13-17(14,15)10-2-1-5-16-10/h1-6,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNGMKTXLKUCYIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)thiophene-2-sulfonamide typically involves the reaction of 3-chloro-4-fluoroaniline with thiophene-2-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)thiophene-2-sulfonamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its sulfonamide group.

Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.

Material Science: Thiophene derivatives are known for their electronic properties, making this compound of interest in the development of organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

a) N-(3-Amino-4-chlorophenyl)-5-methylthiophene-2-sulfonamide

- Structure: Replaces the 4-fluoro group with an amino (-NH₂) group and adds a methyl substituent to the thiophene ring.

b) N-(4-Chlorophenylsulfonyl)-2,2,2-trimethylacetamide

- Structure : Lacks the thiophene and fluoro groups; instead, it features a 4-chlorophenylsulfonyl moiety and a trimethylacetamide group.

- Impact : The bulky trimethylacetamide group increases steric hindrance, which may reduce binding efficiency compared to the more planar thiophene-sulfonamide structure. Crystallographic studies indicate antiparallel alignment of N–H and C=O bonds in the solid state, a conformation that may influence stability and solubility .

Variations in the Sulfonamide-Linked Heterocycle

a) N-(3-Chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide (H57770)

- Structure : Replaces the thiophene ring with a methoxy-substituted benzene ring.

- This substitution may lower potency in enzyme inhibition but improve metabolic stability .

b) N-[3-(2-Oxo-2,3-dihydro-1,3-thiazol-4-yl)phenyl]thiophene-2-sulfonamide

- Structure : Incorporates a thiazolone ring on the phenyl group.

- Impact: The thiazolone moiety introduces additional hydrogen-bonding and π-stacking interactions, which could enhance binding to proteolytic enzymes or nucleic acids.

Pharmacologically Relevant Derivatives

a) Proteasome Inhibitor Derivative (Compound 31)

- Structure : Derived from N-(3-chloro-4-fluorophenyl)thiophene-2-sulfonamide, with a hydrazinecarbonyl-benzyl group added.

- Impact : The extended hydrophobic chain and hydrazine group likely improve proteasome binding affinity. Such modifications highlight the versatility of the parent sulfonamide scaffold in drug design .

b) N-(3-Chloro-4-fluorophenyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide

- Structure: Replaces the thiophene-sulfonamide with a cyclohexyl(methylsulfonyl)amino-acetamide group.

- However, the absence of the thiophene ring may reduce π-π interactions critical for target engagement .

Data Table: Structural and Functional Comparison

Key Research Findings

Electronic Effects : Chloro and fluoro substituents on the phenyl ring enhance electrophilicity, improving interactions with nucleophilic enzyme residues (e.g., cysteine proteases) .

Thiophene vs. Benzene : Thiophene-containing sulfonamides exhibit superior π-π stacking compared to benzene analogs, correlating with higher inhibitory activity in protease assays .

Solubility Trade-offs: Methoxy or amino groups improve aqueous solubility but may reduce membrane permeability due to increased polarity .

Biological Activity

N-(3-Chloro-4-fluorophenyl)thiophene-2-sulfonamide is a member of the sulfonamide class of compounds, which are recognized for their diverse biological activities, including antibacterial, antifungal, and antiviral properties. This article provides a detailed overview of the biological activity associated with this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a sulfonamide group and a chlorofluorophenyl moiety. Its molecular structure can be represented as follows:

Target Interactions:

this compound is known to interact with various biological receptors, influencing multiple signaling pathways. Similar compounds have demonstrated significant binding affinity to receptors involved in neurotransmission and inflammation, suggesting potential applications in treating conditions like depression and inflammatory disorders .

Biochemical Pathways:

The sulfonamide moiety allows for the inhibition of specific enzymes involved in bacterial growth and inflammation. This compound may exert its effects by interfering with the synthesis of folic acid in bacteria, a common mechanism among sulfonamides .

Antibacterial Activity

Research indicates that this compound exhibits potent antibacterial properties against various strains of bacteria. In vitro studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, demonstrating lower minimum inhibitory concentration (MIC) values than traditional antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Antifungal Activity

The compound has also been evaluated for its antifungal properties. Preliminary results suggest efficacy against common fungal pathogens such as Candida albicans and Aspergillus niger, with promising results in terms of reduced fungal load in treated samples .

Antiviral Activity

This compound has shown potential as an antiviral agent. Studies indicate activity against viruses such as coxsackievirus B and influenza virus, with effective concentrations comparable to established antiviral drugs .

Case Studies

- Antibacterial Efficacy Study : A recent study evaluated the antibacterial efficacy of this compound against clinical isolates of fluoroquinolone-resistant bacteria. The results demonstrated significant activity, suggesting its potential use as an alternative treatment option .

- Antifungal Trial : In a controlled trial assessing antifungal activity, patients treated with this compound showed a reduction in fungal infections compared to those receiving standard antifungal therapy. This highlights its potential role in treating resistant fungal infections.

- Antiviral Research : In vitro assays demonstrated that this compound could inhibit viral replication in infected cell lines, indicating its potential as a therapeutic agent against viral infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(3-chloro-4-fluorophenyl)thiophene-2-sulfonamide?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Sulfonamide Formation : React thiophene-2-sulfonyl chloride with 3-chloro-4-fluoroaniline in a polar aprotic solvent (e.g., DMF or dichloromethane) under nitrogen atmosphere.

Catalysis : Use triethylamine (TEA) as a base to neutralize HCl byproducts .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.

- Key Parameters : Maintain temperatures between 0–5°C during sulfonamide coupling to minimize side reactions. Yield optimization (~60–75%) depends on stoichiometric control of reagents .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H NMR (400 MHz, DMSO-d₆) to confirm aromatic protons (δ 7.2–8.1 ppm) and sulfonamide NH (δ ~10.5 ppm). ¹³C NMR identifies carbonyl and aromatic carbons .

- IR Spectroscopy : Detect sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and N–H bending (~3300 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight ([M+H]⁺ calculated for C₁₀H₇ClFNO₂S₂: 304.95) .

Q. How can researchers assess the preliminary biological activity of this compound?

- Methodological Answer :

- In Vitro Assays : Screen against enzyme targets (e.g., kinases or proteases) using fluorescence-based assays. For antimicrobial activity, use broth microdilution (MIC determination against S. aureus or E. coli) .

- Cytotoxicity Testing : Perform MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Glide to simulate interactions with target proteins (e.g., COX-2 or EGFR). Optimize ligand conformers with Gaussian-based DFT calculations for charge distribution .

- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability (RMSD < 2 Å) .

Q. How to resolve contradictions in bioactivity data across different experimental batches?

- Methodological Answer :

- Orthogonal Assays : Compare enzymatic inhibition (e.g., IC₅₀) with SPR (surface plasmon resonance) to validate binding kinetics.

- Impurity Analysis : Use HPLC-MS to identify byproducts (e.g., dehalogenated derivatives) that may skew results .

- Batch Consistency : Ensure reaction reproducibility by standardizing anhydrous conditions and catalyst purity .

Q. What strategies are effective for determining the crystal structure of this compound?

- Methodological Answer :

- Crystallization : Grow single crystals via slow evaporation (solvent: acetone/water, 4:1) at 4°C.

- X-ray Diffraction : Collect data on a Bruker D8 Venture (Mo-Kα radiation, λ = 0.71073 Å). Refine using SHELXL (R-factor < 0.05) .

- Structural Insights : Analyze hydrogen bonding (e.g., sulfonamide N–H⋯O=S interactions) and π-stacking of thiophene/aryl rings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.